molecular formula C20H19NO5 B2803074 ethyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate CAS No. 859108-43-3

ethyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate

Cat. No.: B2803074
CAS No.: 859108-43-3
M. Wt: 353.374
InChI Key: YQTZXJVHRAWKEB-UHFFFAOYSA-N
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Description

Ethyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is a coumarin-derived hybrid molecule. Its structure comprises:

  • Coumarin core: A 2H-chromen-2-one scaffold with a methoxy group at position 7 and an oxo group at position 2.
  • Substituent: A methylamino linker at position 4, connecting the coumarin core to an ethyl benzoate moiety.

This compound’s design leverages coumarin’s intrinsic bioactivity (e.g., anti-inflammatory, anticancer) while the benzoate ester and methoxy groups modulate solubility, stability, and target interactions .

Properties

IUPAC Name

ethyl 2-[(7-methoxy-2-oxochromen-4-yl)methylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-3-25-20(23)16-6-4-5-7-17(16)21-12-13-10-19(22)26-18-11-14(24-2)8-9-15(13)18/h4-11,21H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTZXJVHRAWKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NCC2=CC(=O)OC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is a compound derived from the coumarin family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound's molecular formula is C14H14O5C_{14}H_{14}O_{5} with a molecular weight of approximately 262.26 g/mol. The structure includes a methoxy group and a chromene moiety, which are significant for its biological activity. The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of coumarins exhibit significant antimicrobial properties. This compound has shown:

  • Antibacterial Activity :
    • Effective against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 15.625 μM to 125 μM .
    • Exhibits bactericidal effects by inhibiting protein synthesis and nucleic acid production, leading to cell death.
  • Antifungal Properties :
    • Demonstrated antifungal activity surpassing fluconazole in certain tests, indicating potential for treating fungal infections .
  • Antibiofilm Activity :
    • The compound has shown moderate to good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Biofilm Inhibitory Concentration (MBIC) values indicating effective disruption of biofilm formation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes critical for bacterial survival, including those involved in cell wall synthesis and metabolic pathways.
  • Interaction with DNA/RNA : Some studies suggest that coumarins can intercalate into DNA, disrupting replication and transcription processes.

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismMIC (μM)Reference
AntibacterialStaphylococcus aureus15.625 - 62.5
AntibacterialEnterococcus faecalis62.5 - 125
AntifungalCandida albicans< 62.5
AntibiofilmMRSAMBIC: 62.216

Case Study: Efficacy Against MRSA

In a controlled study, this compound was tested against clinical isolates of MRSA. The results indicated a significant reduction in biofilm formation compared to untreated controls, suggesting its potential as a therapeutic agent in managing chronic infections where biofilms are prevalent.

Comparison with Similar Compounds

Structural Modifications in Coumarin Derivatives

Key structural variations among coumarin-based analogs include substituent positions, linker types, and functional groups. Below is a comparative overview:

Compound Name / Identifier Key Structural Features Biological Activity / Notes Reference
Target Compound 7-methoxy, 2-oxo, 4-[(ethyl benzoate)methylamino] Hypothesized for anticancer or enzyme inhibition; enhanced solubility due to benzoate ester -
Ethyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate (Compound 2, ) 4-oxyacetate linker, no amino group Potential antioxidant; reduced H-bonding capacity vs. target compound
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide () 7-amino with chloro-phenylacetamide substituent Superior anti-inflammatory activity (vs. ibuprofen)
2-(2-(1-(8-Methoxy-2-oxo-2H-chromen-3-yl)ethylidene)hydrazono)-4-oxothiazolidin-5-yl acetic acid (4g, ) 8-methoxy, thiazolidin-hydrazone hybrid Anticancer potential (via thiazolidinone moiety); lower solubility due to carboxylic acid
4-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid () 7-oxybenzoic acid substituent Lab research use; acidic group may enhance protein binding

Functional Group Impact on Properties

  • Methoxy vs.
  • Amino Linkers vs. Ether/Oxy Linkers: The methylamino linker in the target compound allows for hydrogen bonding, unlike ether-linked derivatives (e.g., ’s Compound 2), which may affect receptor affinity .
  • Benzoate Esters vs. Carboxylic Acids : The ethyl benzoate group enhances lipophilicity compared to carboxylic acid derivatives (e.g., ’s 4g), favoring membrane permeability but possibly reducing aqueous solubility .

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